3-{[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]METHYL}BENZOIC ACID
Overview
Description
3-{[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]METHYL}BENZOIC ACID is a complex organic compound that features a pyridyl group, a triazole ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-{[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]METHYL}BENZOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
3-{[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]METHYL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridyl and triazole rings can coordinate with metal ions, making it a useful ligand in catalysis. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]METHYL}BENZOIC ACID is unique due to its combination of a pyridyl group, a triazole ring, and a benzoic acid moiety. Similar compounds include:
3-(4-Pyridyl)benzoic acid: Lacks the triazole ring.
5-(4-Pyridyl)-1,2,4-triazole: Lacks the benzoic acid moiety.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a different arrangement of pyridyl and carboxamide groups
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
3-[(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(21)12-3-1-2-10(8-12)9-19-13(17-18-15(19)22)11-4-6-16-7-5-11/h1-8H,9H2,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPNFBYQCPMFHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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